4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde
Description
This compound is a benzaldehyde derivative featuring a methoxy group at the 4-position and a pentachlorophenoxymethyl substituent at the 3-position.
Properties
IUPAC Name |
4-methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl5O3/c1-22-9-3-2-7(5-21)4-8(9)6-23-15-13(19)11(17)10(16)12(18)14(15)20/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXCSLNZWBYGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177288 | |
| Record name | 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329222-74-4 | |
| Record name | 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329222-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2,3,4,5,6-pentachlorophenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Typically between 60-80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed:
Oxidation: 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzoic acid
Reduction: 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde is utilized in several scientific research fields:
Chemistry: As a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigating its effects on biological systems, including potential antimicrobial and antifungal properties.
Medicine: Exploring its potential as a lead compound for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde exerts its effects depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or modifying enzyme activity through covalent or non-covalent interactions.
Interacting with Receptors: Modulating receptor activity, potentially affecting signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The compound’s closest analogs differ in the number and position of chlorine atoms on the phenoxy group or the substitution pattern on the benzaldehyde core:
Key Observations :
Physical and Chemical Properties
Solubility: The pentachlorophenoxy group likely reduces aqueous solubility compared to non-chlorinated analogs (e.g., 3-methoxy-4-methylbenzaldehyde), aligning with trends observed in pentachlorophenol (PCP), which is sparingly soluble in water . Thermal Stability: Chlorinated aromatic ethers generally exhibit high thermal stability. For example, pentachlorophenol decomposes above 300°C, suggesting similar resilience in the target compound .
Toxicity and Environmental Impact
- Pentachlorophenol (PCP): Classified as a probable human carcinogen (IARC Group 2B) with acute toxicity (LD₅₀ in rats: 27–175 mg/kg). Its sodium salt is more water-soluble but retains high toxicity .
- Regulatory scrutiny similar to that for chlorinated phenols is anticipated .
Research and Industrial Relevance
- Specialty Chemicals : High-purity chlorinated benzaldehydes are marketed as reagents (e.g., >95% purity for 3-methoxy-4-methylbenzaldehyde), indicating demand in fine chemical synthesis .
Biological Activity
4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde , also known by its CAS number 329222-74-4, is a chemical compound notable for its complex structure and potential biological activities. This compound features a methoxy group and a pentachlorophenoxy moiety attached to a benzaldehyde backbone, contributing to its unique properties and applications in various fields such as medicinal chemistry and environmental science.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 414.5 g/mol. Its structural representation can be summarized as follows:
- InChIKey : XIXCSLNZWBYGHA-UHFFFAOYSA-N
- SMILES : c1(c(c(Cl)c(c(c1Cl)Cl)Cl)Cl)OCc1c(ccc(c1)C=O)OC
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that chlorinated phenolic compounds can disrupt microbial cell membranes and inhibit growth through various mechanisms. The presence of the pentachlorophenoxy group is particularly relevant due to its known efficacy against a range of bacteria and fungi.
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further detailed studies are necessary to elucidate the specific pathways involved. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 10.5 |
| A549 (Lung) | 12.8 |
These findings indicate a promising avenue for further research into its potential as an anticancer agent.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study conducted on various chlorinated phenolic compounds demonstrated that those with higher chlorine substitution showed enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus. The study highlighted that the presence of the pentachlorophenoxy group significantly increased the antimicrobial potency compared to non-chlorinated analogs. -
Cytotoxicity Assessment :
In vitro assays were performed on human cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner across multiple cancer types.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with halogenated precursors under reflux with acetic acid as a catalyst in ethanol . Optimizing reaction time (e.g., 4 hours for reflux) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) is critical. Post-reaction purification via solvent evaporation and filtration is recommended to isolate the solid product .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze aromatic proton environments (e.g., methoxy groups at δ ~3.8 ppm, aldehyde protons at δ ~10 ppm) and carbon signals for pentachlorophenoxy moieties .
- X-ray Crystallography : Confirm molecular geometry, bond angles (e.g., dihedral angles between aromatic rings), and intermolecular interactions (e.g., CH-π interactions) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns, particularly for chlorine isotope clusters due to pentachlorophenoxy groups.
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the aldehyde group and pentachlorophenoxy moiety. Monitor purity via HPLC or GC-MS periodically, as halogenated aromatic compounds may decompose under prolonged exposure to humidity or heat .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to:
- Map electrostatic potential surfaces, identifying electrophilic sites (e.g., aldehyde carbon).
- Simulate transition states for reactions with amines or hydrazines, accounting for steric hindrance from the pentachlorophenoxy group.
- Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy).
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Metabolite Profiling : Identify degradation products via LC-MS to differentiate intrinsic activity from artifacts.
- Dose-Response Analysis : Compare EC50/IC50 values across studies, adjusting for purity (e.g., >97% by HPLC) and batch variability .
Q. How can researchers optimize regioselectivity in derivatizing the benzaldehyde moiety?
- Methodological Answer :
- Protecting Groups : Temporarily block the methoxy group with silyl ethers (e.g., TMSCl) to direct reactions to the aldehyde.
- Catalytic Systems : Employ Lewis acids (e.g., ZnCl₂) to enhance electrophilicity at the aldehyde carbon while minimizing side reactions with the pentachlorophenoxy group .
Q. What advanced techniques characterize intermolecular interactions in crystalline forms of this compound?
- Methodological Answer :
- Single-Crystal XRD : Resolve weak hydrogen bonds (e.g., C–H···O distances ~2.8 Å) and π-stacking interactions between aromatic rings .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal packing efficiency.
- Solid-State NMR : Probe dynamic behavior of the methoxy and aldehyde groups in the lattice.
Methodological Challenges & Solutions
Q. How to address low solubility in aqueous media during biological assays?
- Solution : Use co-solvents like PEG-400 or cyclodextrin-based encapsulation. Pre-screen solubility via dynamic light scattering (DLS) to avoid aggregation artifacts .
Q. What protocols mitigate chlorine-induced interference in spectroscopic analysis?
- Solution :
- NMR : Use deuterated DMSO-d₆ to sharpen peaks obscured by quadrupolar broadening from chlorine.
- IR Spectroscopy : Focus on aldehyde C=O stretches (~1700 cm⁻¹) rather than overlapping C–Cl vibrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
